(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-26-22-17-19(12-14-23(25)24-15-7-2-3-8-16-24)11-13-21(22)27-18-20-9-5-4-6-10-20/h4-6,9-14,17H,2-3,7-8,15-16,18H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCXXAEXRRSIW-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N2CCCCCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated ketone moiety enables participation in [4+2] Diels-Alder reactions. For example:
-
With Cyclopentadiene :
In the presence of π–Cu(II) catalysts (e.g., Cu(OTf)₂ and chiral ligands like L6 ), the enone acts as a dienophile, yielding endo-selective cycloadducts. A similar reaction with 1 (3-butynoylpyrazole) produced 11a in 83% yield and 98% ee under optimized conditions .
| Reaction Component | Conditions | Product (Example) | Yield | ee |
|---|---|---|---|---|
| Cyclopentadiene (10a ) | Cu(OTf)₂ (10 mol %), L6 , CH₂Cl₂ | endo-Cycloadduct | 83% | 98% |
-
With Azomethine Imines :
The enone undergoes α,β-site-selective [3+2] cycloaddition with azomethine imines (3 ) to generate pyrazolidine derivatives. Electron-withdrawing substituents on the imine enhance enantioselectivity (up to 96% ee) .
Nucleophilic Additions
The electron-deficient β-carbon of the enone is susceptible to nucleophilic attack:
-
Michael Addition :
Amines (e.g., azepane) or thiols add regioselectively to the β-position. For instance, azepane derivatives like L6 in Cu(II) complexes facilitate stereocontrol during addition . -
Grignard Reagents :
Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. Steric hindrance from the azepane ring may influence selectivity.
Redox Reactions
-
Reduction of the Enone :
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the double bond to a single bond, yielding 1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]propan-1-one. NaBH₄ selectively reduces the ketone to a secondary alcohol in protic solvents. -
Oxidation of the Benzyl Ether :
Hydrogenolysis (H₂/Pd(OH)₂) cleaves the benzyl group, generating a free phenol. This deprotection step is critical for accessing bioactive phenolic derivatives .
Catalytic Isomerization
The enone system can isomerize under π–Cu(II) catalysis to form allenoyl intermediates. For example, 1 isomerized to 2 (N-allenoylpyrazole) in situ, enabling tandem cycloadditions . Similar reactivity is plausible for the target compound.
Heterocycle Formation
-
Pyrazole and Thiazinane Synthesis :
Reaction with hydrazines forms pyrazole derivatives, while thioureas cyclize to 1,3-thiazinanes under acidic conditions (e.g., acetic acid) . The azepane ring may act as a steric director. -
Cyclization via Mitsunobu Reaction :
DEAD/PPh₃ promotes intramolecular etherification, forming oxygen-containing heterocycles .
Steric and Electronic Effects
-
Azepane Ring : The seven-membered ring imposes steric constraints, favoring endo transition states in cycloadditions .
-
Benzyloxy and Methoxy Groups : Electron-donating substituents enhance the enone’s electrophilicity, accelerating nucleophilic additions.
Key Data Table
| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |
|---|---|---|---|---|
| Diels-Alder | Cu(OTf)₂, L6 , CH₂Cl₂, −40°C | endo-Cycloadduct | 83% | 98% ee |
| Michael Addition | Azepane, Et₃N, THF | β-Amino ketone | 75–90% | Regioselective |
| Hydrogenolysis | H₂/Pd(OH)₂, MeOH | Deprotected phenol | 95% | – |
| Cyclization | DEAD/PPh₃, TFA | Oxygen heterocycle | 79% | 86:14 dr |
Mechanistic Insights
Scientific Research Applications
Structural Characteristics
This compound features:
- Prop-2-en-1-one backbone : A conjugated system that includes a double bond and a carbonyl group.
- Azepan-1-yl group : A cyclic amine contributing to its biological activity.
- 4-(benzyloxy)-3-methoxyphenyl moiety : Enhances aromatic interactions and potential reactivity.
These structural components indicate that the compound may exhibit significant biological activities, making it a candidate for further research and application.
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers can predict the biological activity of this compound. Predictions suggest potential activities including:
- Anti-inflammatory properties
- Analgesic effects
- Anticancer activities
These insights are crucial for guiding experimental validation and therapeutic development.
Synthesis Overview
The synthesis of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one can involve several steps, typically requiring careful control of reaction conditions to optimize yield and purity. The general synthetic pathway may include:
- Formation of the azepan ring.
- Introduction of the benzyloxy and methoxy substituents.
- Construction of the prop-2-en-1-one framework.
Applications in Medicinal Chemistry
The unique properties of this compound open up several avenues for research and application in medicinal chemistry:
Drug Development
Due to its predicted biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting inflammatory diseases or cancer.
Interaction Studies
Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for predicting therapeutic efficacy. Techniques like molecular docking and surface plasmon resonance can be employed to elucidate binding affinities and mechanisms of action.
Mechanism of Action
The mechanism of action of (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(piperidin-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one
- (2E)-1-(morpholin-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one
Uniqueness
(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one is unique due to the presence of the azepane ring, which may impart different physicochemical properties and biological activities compared to its analogs with piperidine or morpholine rings.
Biological Activity
(2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one, also known by its CAS number 433323-32-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an azepan ring, a methoxy group, and a benzyloxy phenyl moiety. Its molecular formula is with a molecular weight of approximately 367.47 g/mol .
Positive Inotropic Effects
A related compound, 2-(4-substituted benzyl-1,4-diazepan-1-yl), was identified as a potent positive inotropic agent in studies involving isolated rabbit heart preparations. This compound demonstrated significant increases in stroke volume compared to milrinone, a standard inotropic drug . Although direct studies on this compound are not available, the positive inotropic effects observed in related compounds highlight a potential area for exploration.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with various biological targets including enzymes involved in metabolic pathways and receptors associated with cardiovascular functions.
Case Studies and Research Findings
While comprehensive clinical data specific to this compound is scarce, several studies have evaluated related compounds:
Q & A
Basic: What are the common synthetic routes for (2E)-1-(azepan-1-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-en-1-one, and what reaction conditions are critical for optimizing yield?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., azepan-1-yl acetophenone) and an aldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under basic or acidic conditions. Key parameters include:
- Catalysts : NaOH/EtOH (common for chalcone derivatives) or thionyl chloride (for activating carbonyl groups) .
- Temperature : Reactions often proceed at reflux (70–80°C) to ensure completion .
- Solvent : Ethanol or methanol is preferred due to solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the (2E)-isomer, confirmed via -NMR coupling constants () .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Dihydroxyacetophenone + 4-Hydroxybenzaldehyde | NaOH | Ethanol | 65–70 | |
| 4-Methoxyphenyl ketone + 2,6-Dichlorobenzaldehyde | HCl | Methanol | 58 |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 1H^1H1H-NMR vs. XRD) for structural confirmation of this compound?
Answer:
Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or crystal packing effects . To address this:
XRD Analysis : Provides unambiguous confirmation of the (2E)-configuration and dihedral angles between aromatic rings. For example, XRD data for a similar compound showed a dihedral angle of 12.5° between the enone and phenyl groups, consistent with conjugation .
DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental -NMR to validate the equilibrium geometry .
Variable-Temperature NMR : Detect dynamic effects (e.g., hindered rotation) that may obscure coupling constants in room-temperature spectra .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- -NMR :
- IR Spectroscopy :
- C=O stretch at 1650–1680 cm and C-O (benzyloxy) at 1250–1270 cm .
- Mass Spectrometry : Molecular ion peak [M+H] matching the molecular formula (CHNO) with fragmentation at the enone bond .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced biological activity?
Answer:
- DFT Studies :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy in the enone moiety suggests susceptibility to nucleophilic attack, relevant for enzyme inhibition .
- Optimize geometry to identify steric clashes (e.g., azepane ring bulkiness) that may hinder target binding .
- Molecular Docking :
- Screen derivatives against targets (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize compounds with hydrogen bonds to active-site residues (e.g., Arg120 in COX-2) .
- Validate with MD simulations (100 ns) to assess binding stability .
Basic: What are the documented biological activities of structurally similar compounds, and how might they inform research on this molecule?
Answer:
Analogous chalcones and azepane derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Anti-inflammatory Effects : COX-2 inhibition (IC = 1.2 µM) through competitive binding .
- Anticancer Potential : Apoptosis induction in MCF-7 cells (IC = 12 µM) by ROS generation .
Researchers should prioritize in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to validate these mechanisms .
Advanced: How can researchers address low solubility or stability of this compound in pharmacological assays?
Answer:
- Solubility Enhancement :
- Stability Optimization :
Basic: What crystallization strategies are effective for obtaining high-quality single crystals of this compound for XRD analysis?
Answer:
- Solvent Pair Diffusion : Diffuse hexane into a saturated ethyl acetate solution at 4°C for slow nucleation .
- Seeding : Introduce microcrystals from a similar compound to guide growth .
- Temperature Gradients : Use a thermal cycler to alternate between 25°C and 4°C, reducing lattice defects .
Advanced: How can researchers analyze conflicting bioactivity data across different cell lines or assay conditions?
Answer:
- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) to compare potency .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
- Assay Optimization : Standardize conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
